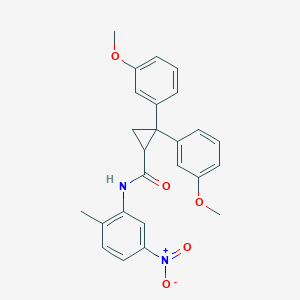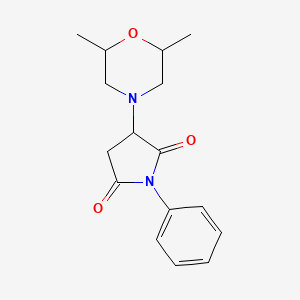![molecular formula C27H15FN2O3S2 B15010903 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15010903.png)
2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a benzothiazole moiety with a benzoisoquinoline core, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzothiazole and benzoisoquinoline cores, followed by the introduction of the 4-fluorophenyl and oxoethyl groups. Common reagents used in these reactions include sulfur-containing compounds, fluorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
作用機序
The mechanism by which 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione include other benzothiazole and benzoisoquinoline derivatives, such as:
- 2-(4-fluorophenyl)-1,3-benzothiazole
- 1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. The presence of the 4-fluorophenyl group, along with the sulfanyl and oxoethyl moieties, contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C27H15FN2O3S2 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C27H15FN2O3S2/c28-17-9-7-15(8-10-17)22(31)14-34-27-29-21-12-11-18(13-23(21)35-27)30-25(32)19-5-1-3-16-4-2-6-20(24(16)19)26(30)33/h1-13H,14H2 |
InChIキー |
ZLEYCJBGKIFBGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC5=C(C=C4)N=C(S5)SCC(=O)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B15010827.png)
![1-(Dimethoxymethyl)-17-(furan-2-ylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15010838.png)
![2-({2-[(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B15010840.png)
![ethyl (2E)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010846.png)

![1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine](/img/structure/B15010861.png)
![1-{[3-(3-methoxyphenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B15010868.png)
![3-[(2-methylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010871.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15010883.png)
![2-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B15010888.png)
![7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15010895.png)
![3-bromo-4-ethoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15010906.png)

![1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15010919.png)
